molecular formula C16H20N4O2 B3337652 Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- CAS No. 73019-17-7

Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-

Cat. No.: B3337652
CAS No.: 73019-17-7
M. Wt: 300.36 g/mol
InChI Key: UETWDALPWUJVBV-UHFFFAOYSA-N
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Description

Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- is a natural product found in Solorina crocea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-(dimethylcarbamoylamino)naphthalen-1-yl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C16H20N4O2/c1-19(2)15(21)17-13-9-5-8-12-11(13)7-6-10-14(12)18-16(22)20(3)4/h5-10H,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETWDALPWUJVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6072716
Record name Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-
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Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73019-17-7
Record name N,N′′-1,5-Naphthalenediylbis[N′,N′-dimethylurea]
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Record name Urea, N,N''-1,5-naphthalenediylbis(N',N'-dimethyl-
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Record name Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-
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Record name N,N''-naphthalene-1,5-diylbis[N',N'-dimethylurea]
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Record name N,N''-Naphthalene-1,5-diylbis[n',N'-dimethylurea]
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Synthetic Methodologies and Mechanistic Investigations of Urea, N,n 1,5 Naphthalenediylbis N ,n Dimethyl

Advanced Synthetic Routes and Strategies

The construction of Urea (B33335), N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- can be approached through several strategic pathways, primarily centered around the formation of the two urea linkages on the 1,5-naphthalenediamine scaffold.

One of the most traditional and direct methods involves the reaction of 1,5-diaminonaphthalene with two equivalents of dimethylcarbamoyl chloride . This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of an inert solvent, like dichloromethane or tetrahydrofuran, is crucial to facilitate the reaction while preventing unwanted side reactions.

Another convergent route utilizes phosgene (B1210022) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). nih.gov In this scenario, 1,5-diaminonaphthalene is first converted to 1,5-naphthalene diisocyanate. This intermediate is then reacted with an excess of dimethylamine to yield the final product. This two-step, one-pot procedure can be highly effective but requires careful handling of the toxic phosgene or its derivatives. nih.gov

A divergent approach is less common for symmetrical molecules like this but could be conceptualized in the context of creating a library of related compounds. For instance, one could start with a mono-protected 1,5-diaminonaphthalene, react the free amine to form the first urea linkage, deprotect the second amine, and then form the second urea. While inefficient for the target molecule, this strategy would be valuable for creating unsymmetrical analogues.

The optimization of reaction conditions is paramount to achieving high yields and purity of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-. Key parameters to consider are the choice of solvent, temperature, stoichiometry of reactants, and reaction time.

For the reaction involving dimethylcarbamoyl chloride, a systematic study of these parameters could be undertaken. The solvent polarity can influence the reaction rate and solubility of reactants and products. Aprotic solvents of varying polarity, such as toluene, dichloromethane (DCM), and dimethylformamide (DMF), could be screened. The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Room temperature is often a good starting point for this type of acylation. commonorganicchemistry.com The stoichiometry of the base is also important, with a slight excess often being beneficial to ensure complete neutralization of the generated acid.

Below is a hypothetical data table illustrating the potential effects of reaction parameters on the synthesis via the dimethylcarbamoyl chloride route, based on general principles of similar reactions.

EntrySolventTemperature (°C)Base (equivalents)Time (h)Yield (%)
1DCM252.21285
2Toluene802.2678
3DMF252.21290
4DCM02.22482
5DCM252.01275

This is a representative table based on established chemical principles.

Modern synthetic chemistry has seen the development of various catalytic systems to facilitate urea synthesis under milder and more efficient conditions. While traditional methods are often effective, catalytic approaches can offer advantages in terms of atom economy and reduced waste.

For the synthesis of N,N'-diaryl ureas, palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool. nih.gov Although this specific target molecule is not a diaryl urea in the traditional sense, analogous catalytic systems could potentially be developed.

More relevant to the synthesis of bis-ureas are catalytic methods that avoid the use of phosgene. For example, the oxidative carbonylation of amines using carbon monoxide in the presence of a transition metal catalyst (e.g., palladium, rhodium) is a viable alternative. rsc.org In the context of the target molecule, this would involve the reaction of 1,5-diaminonaphthalene with dimethylamine and carbon monoxide under an oxidative atmosphere, mediated by a suitable catalyst.

Elucidation of Reaction Mechanisms in Formation and Derivatization

The formation of the urea linkage in N,N''-1,5-naphthalenediylbis[N',N'-dimethylurea] proceeds through a nucleophilic substitution or addition mechanism, depending on the chosen synthetic route.

When using dimethylcarbamoyl chloride , the reaction mechanism is a nucleophilic acyl substitution . The nitrogen atom of the amino group in 1,5-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This is followed by the elimination of a chloride ion, which is then neutralized by the base present in the reaction mixture. This process occurs at both amino groups to form the final bis-urea product.

If the synthesis proceeds via a diisocyanate intermediate , the mechanism involves the nucleophilic addition of dimethylamine to the isocyanate group. commonorganicchemistry.comresearchgate.net The nitrogen of dimethylamine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea bond. This reaction is typically very fast and exothermic.

Derivatization of the final compound is limited due to its stability. However, the N-H protons of the urea linkages, if they were not fully substituted, could potentially be deprotonated with a strong base, allowing for further functionalization. In the case of the fully substituted target molecule, derivatization would likely involve reactions at the naphthalene (B1677914) core, such as electrophilic aromatic substitution, although the urea groups would act as deactivating substituents.

Green Chemistry Principles and Sustainable Synthesis Protocols

Adherence to the principles of green chemistry is increasingly important in chemical synthesis. For the production of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-, several strategies can be employed to enhance its environmental sustainability.

A primary goal is the avoidance of toxic reagents like phosgene . rsc.orgresearchgate.net Phosgene-free routes are highly desirable. One of the most promising green alternatives is the use of carbon dioxide (CO2) as a C1 source. rsc.orgrsc.orgnih.gov The direct synthesis of ureas from amines and CO2 is a highly atom-economical reaction. acs.org This transformation can be challenging due to the stability of CO2 but can be achieved under high pressure and temperature, often with the aid of a catalyst. The use of functional ionic liquids as catalysts has shown promise in promoting this reaction under solvent-free conditions. rsc.orgrsc.org

The choice of solvent is another key aspect of green chemistry. Whenever possible, the use of hazardous solvents should be minimized or replaced with more benign alternatives. Water is an ideal green solvent, and some urea syntheses can be performed in aqueous media. nih.gov Solvent-free reactions, where the reactants themselves act as the reaction medium, are an even more sustainable option. rsc.orgrsc.org

Microwave-assisted synthesis is another green technique that can be applied. Microwave irradiation can significantly reduce reaction times and energy consumption. beilstein-journals.org

The table below compares a traditional synthesis route with a potential green alternative.

FeatureTraditional Route (Dimethylcarbamoyl Chloride)Green Route (CO2 and Amines)
Carbon Source Dimethylcarbamoyl Chloride (derived from phosgene)Carbon Dioxide
Toxicity of Reagents High (if phosgene is used in precursor synthesis)Low
Byproducts Stoichiometric amounts of hydrochloride saltWater (in some cases)
Solvents Chlorinated solvents (e.g., DCM)Potentially solvent-free or green solvents (e.g., water, ionic liquids)
Energy Consumption ModeratePotentially lower with microwave assistance

By embracing these green chemistry principles, the synthesis of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- can be made more sustainable and environmentally responsible.

Catalytic Applications and Mechanistic Insights into Catalysis with Urea, N,n 1,5 Naphthalenediylbis N ,n Dimethyl

Organocatalysis and Non-Covalent Catalysis Mechanisms

Urea (B33335) and thiourea (B124793) derivatives have emerged as powerful organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.org These catalysts can activate substrates by forming specific hydrogen bonds, thereby lowering the energy barrier of a reaction. Bis-urea compounds, in particular, can offer enhanced catalytic activity and selectivity due to the potential for multiple and cooperative hydrogen bonding interactions.

The fundamental principle behind urea-based organocatalysis lies in the ability of the N-H protons of the urea moiety to act as hydrogen bond donors. In bis-urea systems, the two urea groups can work in concert to bind and activate a substrate. This dual hydrogen-bonding activation is particularly effective for substrates containing carbonyl groups or other hydrogen bond accepting functionalities. wikipedia.org

The activation mechanism typically involves the formation of a complex between the bis-urea catalyst and the substrate. For instance, in reactions involving carbonyl compounds, the two urea groups can simultaneously form hydrogen bonds with the carbonyl oxygen, leading to increased polarization of the C=O bond and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This type of activation has been successfully applied in a variety of organic transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.comnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the conformational features of bis-(thio)urea catalysts and their complexes with substrates like benzaldehyde. These studies have provided valuable insights into the activating hydrogen-bonding interactions within these complexes. mdpi.com

Table 1: Examples of Reactions Catalyzed by Bis-Urea Analogues via Hydrogen Bonding

Reaction TypeSubstrateCatalyst TypeActivation Mode
Vinylogous Addition2-trimethylsilyloxyfuran and Carbonyl compoundsChiral bis-(thio)ureaDual H-bonding to carbonyl
Ring-Opening PolymerizationLactonesConformationally flexible bis(thio)ureaH-bonding to monomer and chain end
Hydrolytic Kinetic ResolutionEpoxidesBis-urea-functionalized (salen)Co complexesCooperative activation through H-bonding

This table is generated based on data from analogous bis-urea systems.

While Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-] is an achiral molecule, the introduction of chirality into the backbone or the substituents of bis-urea catalysts has enabled a wide range of enantioselective transformations. mdpi.com Chiral bis-urea organocatalysts have proven to be highly effective in controlling the stereochemical outcome of reactions.

In these systems, the chiral scaffold of the catalyst creates a chiral pocket around the active site. When the substrate binds to the catalyst through hydrogen bonding, it is held in a specific orientation, leading to a facial-selective attack of the nucleophile and the preferential formation of one enantiomer over the other. The rigid naphthalene (B1677914) backbone in a molecule like Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-] could, in principle, be replaced by a chiral binaphthyl (BINAM) scaffold to create a chiral environment. mdpi.com

Chiral bis-(thio)urea derivatives have been successfully used as catalysts in enantioselective vinylogous addition reactions, Morita-Baylis-Hillman reactions, and nitro-Michael additions, achieving high yields and enantiomeric excesses. mdpi.com The efficiency of these catalysts is often dependent on the structure of the chiral backbone and the nature of the substituents on the urea nitrogen atoms.

Role as Ligands in Transition Metal Catalysis

Urea derivatives have also been explored as ligands in transition metal catalysis. researchgate.net The urea moiety can coordinate to a metal center through its oxygen or nitrogen atoms, influencing the electronic and steric properties of the metal complex and, consequently, its catalytic activity and selectivity. While less common than phosphine (B1218219) or N-heterocyclic carbene ligands, ureas offer the advantage of being readily available and possessing unique coordination properties.

Bis-urea compounds can act as chelating or bridging ligands, potentially leading to the formation of bimetallic complexes. Such complexes can exhibit cooperative catalytic effects, where the two metal centers work together to facilitate a chemical transformation. For example, bis-urea functionalized (salen)cobalt complexes have been shown to form self-assembled structures through intermolecular hydrogen bonding, leading to accelerated rates in the hydrolytic kinetic resolution of epoxides. nih.gov

In palladium catalysis, N-arylureas have been developed as sterically undemanding pro-ligands that can outperform traditional phosphine ligands in certain reactions, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov Experimental and computational studies suggest that the urea ligand may bind to the palladium center in a monodentate fashion through a nitrogen atom. nih.gov

Reaction Pathway Elucidation and Turnover Analysis in Catalytic Systems

Understanding the reaction pathway is crucial for the optimization and rational design of new catalysts. For urea-based catalytic systems, a combination of experimental techniques and computational modeling is often employed to elucidate the reaction mechanism.

Mechanistic studies on reactions catalyzed by bis-urea compounds often focus on identifying the key intermediates and transition states. For example, in the ring-opening polymerization of lactones catalyzed by bis(thio)urea and a base co-catalyst, the active mechanism is highly dependent on the identity of the base. researchgate.net Spectroscopic methods like NMR can be used to study the interactions between the catalyst and the substrates in solution. nih.gov

Turnover number (TON) and turnover frequency (TOF) are important metrics for evaluating the efficiency of a catalyst. The turnover rate is defined as the number of molecules of product formed per catalytic site per unit time. osti.govpnnl.gov However, determining accurate turnover rates for organocatalysts can be challenging due to the non-covalent nature of the catalyst-substrate interactions and the potential for catalyst aggregation or deactivation. For urea-catalyzed reactions, kinetic studies under varying concentrations of catalyst and substrates are typically performed to determine the rate law and infer the catalytic turnover. In some cases, such as the catalytic hydrolysis of urea itself, the decomposition of the catalyst can be a competing pathway that needs to be considered. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Research on Urea, N,n 1,5 Naphthalenediylbis N ,n Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and study of dynamic processes, such as conformational changes and intermolecular interactions, in solution. For a molecule like Urea (B33335), N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-], NMR provides detailed information at the atomic level.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure by identifying the chemical environments of hydrogen and carbon atoms. The symmetry of the 1,5-disubstituted naphthalene (B1677914) core would be reflected in the number and multiplicity of signals in the aromatic region of the spectrum. Signals for the urea N-H protons and the N-methyl protons would also be present at characteristic chemical shifts.

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are employed to unambiguously assign all proton and carbon signals by revealing scalar couplings between adjacent protons and direct correlations between protons and their attached carbons, respectively.

NMR titration is a powerful method to study binding events. beilstein-journals.org By incrementally adding a potential guest species (e.g., an anion or another neutral molecule) to a solution of the host compound and recording NMR spectra at each step, one can monitor changes in the chemical shifts of specific protons. Protons directly involved in binding interactions, such as the urea N-H protons which can act as hydrogen-bond donors, typically exhibit the most significant chemical shift perturbations (CSPs). beilstein-journals.org The magnitude of these shifts can be used to determine the binding constant (Ka) and the stoichiometry of the host-guest complex. nih.gov For larger systems, Transverse Relaxation Optimized Spectroscopy (TROSY) can be used to improve signal resolution. mdpi.com

Table 1: Hypothetical ¹H NMR Chemical Shift Perturbations upon Binding This interactive table illustrates potential changes in proton chemical shifts of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-] upon complexation with a guest molecule.

Proton Environment Chemical Shift (δ) - Free Host (ppm) Chemical Shift (δ) - Bound Host (ppm) Change in Chemical Shift (Δδ) (ppm)
Urea N-H 8.50 9.80 +1.30
Naphthalene H-2/H-6 7.85 7.95 +0.10
Naphthalene H-3/H-7 7.40 7.42 +0.02
Naphthalene H-4/H-8 7.90 8.05 +0.15

Mass Spectrometry Techniques for Complex Characterization and Identification of Intermediates

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of compounds and characterizing non-covalent complexes. Soft ionization techniques, particularly Electrospray Ionization (ESI), are ideal for analyzing supramolecular systems as they can transfer intact complexes from solution to the gas phase. scripps.eduresearchgate.net

For Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-], ESI-MS would be used to confirm its molecular weight by observing the corresponding molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). When studying binding phenomena, the formation of a host-guest complex can be unequivocally confirmed by the appearance of a new peak at an m/z (mass-to-charge ratio) value corresponding to the intact complex. For instance, the binding of a chloride anion would result in a peak for the [M+Cl]⁻ species. The relative intensities of the free host and the complex can provide qualitative insights into the binding affinity.

Tandem mass spectrometry (MS/MS) offers deeper structural insights. lcms.cz In an MS/MS experiment, a specific ion (e.g., the molecular ion of the parent compound or a complex) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm its connectivity and identify the composition of intermediates in a chemical reaction or degradation pathway. miamioh.edu

Table 2: Expected m/z Values in ESI-Mass Spectrometry This interactive table shows the calculated mass-to-charge ratios for the parent compound and a potential host-guest complex.

Species Formula Adduct/Loss Expected m/z
Parent Molecule (M) C₁₆H₂₀N₄O₂ [M+H]⁺ 301.16
Parent Molecule (M) C₁₆H₂₀N₄O₂ [M+Na]⁺ 323.14
Host-Anion Complex [C₁₆H₂₀N₄O₂ + Cl]⁻ [M+Cl]⁻ 335.12

X-ray Diffraction (XRD) and Crystallography for Precise Structural Elucidation of Assemblies

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the solid state. For Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-], obtaining a single crystal would allow for the unequivocal confirmation of its molecular structure, including exact bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography provides invaluable information about intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the self-assembly of molecules into larger, ordered structures. The analysis would reveal how the urea groups form hydrogen-bonding networks and how the naphthalene units interact with each other in the crystal lattice. weizmann.ac.il

Table 3: Typical Data Obtained from Single-Crystal X-ray Diffraction This interactive table outlines the key crystallographic parameters that would be determined from a successful XRD experiment.

Parameter Description Example Value
Crystal System The symmetry class of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions (a, b, c) The lengths of the unit cell axes. a=10.5 Å, b=8.2 Å, c=15.1 Å
Unit Cell Angles (α, β, γ) The angles between the unit cell axes. α=90°, β=95.5°, γ=90°
Z Value The number of molecules per unit cell. 4
Key Bond Length (C=O) The distance between the carbon and oxygen atoms of the urea carbonyl. 1.25 Å

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cigrjournal.org An IR spectrum is generated by the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment, while a Raman spectrum results from the inelastic scattering of laser light by vibrations that cause a change in the molecule's polarizability. vscht.cz

For Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-], these techniques provide a characteristic "vibrational fingerprint." Key functional groups exhibit distinct bands:

N-H stretch: A strong band typically appears around 3300-3400 cm⁻¹ in the IR spectrum.

C=O stretch (Amide I band): A very intense band is expected around 1630-1680 cm⁻¹.

N-H bend (Amide II band): This band, involving C-N stretching and N-H bending, is found near 1550 cm⁻¹.

Aromatic C-H and C=C stretches: These appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

These vibrational modes, particularly the N-H and C=O stretching frequencies, are highly sensitive to hydrogen bonding. When the urea groups engage in hydrogen bonding with a guest molecule (e.g., an anion), a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching band, along with a red-shift of the C=O stretching band, are typically observed. This provides clear evidence of the interaction in the solid state or in solution.

Table 4: Characteristic Vibrational Frequencies (IR & Raman) This interactive table lists the expected vibrational bands for key functional groups and their potential shifts upon hydrogen bonding.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (Free) Wavenumber (cm⁻¹) (H-Bonded)
N-H Stretch ~3400 ~3250 (Red-shift)
C=O Stretch (Amide I) ~1670 ~1650 (Red-shift)
C-N / N-H Stretch/Bend (Amide II) ~1550 ~1565 (Blue-shift)

UV-Vis and Fluorescence Spectroscopy for Quantitative Binding Analyses and Sensing Mechanisms

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for studying compounds containing chromophores and fluorophores. nih.gov The naphthalene moiety in Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-] serves as an excellent chromophore/fluorophore, making these techniques highly suitable for investigating its electronic properties and binding behavior.

UV-Vis absorption spectroscopy measures the electronic transitions within the molecule. The naphthalene core will exhibit characteristic absorption bands in the UV region. The formation of a complex with a guest species can perturb the electronic environment of the naphthalene system, leading to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity (hyperchromic or hypochromic effect). These changes, monitored through a titration experiment, can be used to calculate binding constants. chalcogen.ro

Fluorescence spectroscopy is often more sensitive than UV-Vis absorption. Upon excitation at an appropriate wavelength, the naphthalene unit will emit light at a longer wavelength. The intensity and wavelength of this fluorescence emission can be highly sensitive to the local environment. Binding of a guest molecule can lead to either fluorescence quenching (decrease in intensity) or enhancement (increase in intensity). By systematically titrating the host with a guest and measuring the fluorescence response, one can construct a binding isotherm. This data can be fitted to various binding models to accurately determine the binding constant (Ka) and stoichiometry of the interaction, providing quantitative data on the sensing mechanism. sciforschenonline.org

Table 5: Example Data from a Fluorescence Titration Experiment This interactive table presents hypothetical data from a binding study, used to determine the association constant.

Guest Concentration (μM) Fluorescence Intensity (a.u.) Binding Constant (Ka) (M⁻¹)
0 950 -
10 820 -
20 710 -
50 530 -

Advanced Microscopy Techniques (e.g., AFM, TEM) for Material Morphology Characterization

When Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-] is used to form materials such as thin films, gels, or nanoparticles, advanced microscopy techniques are essential for characterizing their surface and bulk morphology at the nanoscale. nih.gov

Atomic Force Microscopy (AFM) is a surface imaging technique that provides three-dimensional topographical information with very high resolution. A sharp tip attached to a cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a map of the surface features. AFM is particularly useful for characterizing the morphology of self-assembled monolayers on a substrate, imaging the structure of aggregates, or measuring the roughness of a thin film.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images of a sample. A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. TEM can reveal the internal structure of materials, making it suitable for visualizing the size and shape of nanoparticles, the fibrillar network of a gel, or the domain structure within a polymer blend incorporating the urea compound.

Together, these microscopy techniques provide direct visual evidence of the structures formed by the molecule on a scale ranging from micrometers down to the nanometer level, complementing the structural and binding information obtained from spectroscopic methods.

Derivatives, Analogues, and Structure Activity Relationship Studies of Urea, N,n 1,5 Naphthalenediylbis N ,n Dimethyl

Synthesis and Characterization of Structural Analogues with Modified Naphthalene (B1677914) or Urea (B33335) Moieties

The synthesis of structural analogues of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- typically begins with 1,5-diaminonaphthalene as the starting material. This precursor is prepared through the reduction of 1,5-dinitronaphthalene. wikipedia.org The diamine can then be reacted with various isocyanates or isothiocyanates to yield a range of bis-urea or bis-thiourea derivatives. acgpubs.org

A notable study successfully synthesized a series of novel urea and thiourea (B124793) derivatives of 1,5-diaminonaphthalene in high yields (87-96%) through a one-pot reaction with different phenyl isocyanates and phenyl isothiocyanates. acgpubs.org The general synthetic scheme involves the reaction of 1,5-diaminonaphthalene with two equivalents of the respective isocyanate or isothiocyanate in a suitable solvent.

The characterization of these synthesized analogues relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the C=O and N-H stretching vibrations of the urea moiety. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the protons and carbons, confirming the structure of the synthesized compounds. Mass spectrometry (MS) is employed to determine the molecular weight of the analogues. acgpubs.org

For instance, the characterization of 1,1'-(Naphthalene-1,5-diyl)bis(3-(3-chlorophenyl)urea) revealed characteristic IR absorption bands for N-H and C=O stretching, and the ¹H and ¹³C NMR spectra showed signals consistent with the proposed structure, with the molecular ion peak in the mass spectrum confirming its molecular weight. acgpubs.org

Table 1: Spectroscopic Data for Selected Analogues of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- acgpubs.org

Compound Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) Key ¹H NMR Signals (δ, ppm) Molecular Ion (m/z)
1,1'-(Naphthalene-1,5-diyl)bis(3-(3-chlorophenyl)urea) 87 175-179 3252 (N-H), 1725 (C=O) 9.38 (s, 2H, NH), 8.94 (s, 2H, NH) 466.0 [M+H]⁺
1,1'-(Naphthalene-1,5-diyl)bis(3-(4-chloro-3-(trifluoromethyl)phenyl)urea) 92 241-245 3337 (N-H), 1634 (C=O) 9.38 (s, 2H, NH), 8.94 (s, 2H, NH) 602.2 [M+H]⁺
1,1'-(Naphthalene-1,5-diyl)bis(3-(3,4-dichlorophenyl)thiourea) 89 247-248 3289 (N-H), 1548 (C=S) 3.73 (brs, 4H, NH) 567.1 [M+H]⁺

Impact of Substituent Effects on Supramolecular Binding and Self-Assembly Properties

The introduction of substituents on either the naphthalene core or the terminal urea groups significantly influences the supramolecular binding and self-assembly properties of these molecules. The electronic nature of the substituents can alter the hydrogen-bonding acidity of the urea N-H protons, which is a critical factor in anion binding. nih.gov

Electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), are known to increase the acidity of the urea protons, thereby enhancing their ability to form strong hydrogen bonds with anions. nih.gov This enhanced hydrogen bonding leads to higher binding affinities for anions like fluoride, acetate, and dihydrogen phosphate. rsc.org The position of these substituents is also crucial; for example, receptors with ortho-nitro groups have shown different binding behaviors and stability compared to their meta-substituted counterparts. rsc.org

The nature of the anion and the structure of the receptor collectively determine the binding affinity and selectivity. rsc.org For instance, a meta-nitro substituted bis-urea receptor exhibited a high binding affinity for acetate. rsc.org The self-assembly of bis-urea macrocycles is guided by three-centered urea hydrogen bonding and aryl stacking interactions, leading to the formation of columnar structures. acs.org The dimensions and functionality of these self-assembled structures can be rationally controlled by modifying the molecular unit. acs.org

Studies on related naphthalene urea derivatives have shown that electronic effects on the para position of a phenyl ring attached to the urea group significantly influence anion binding. semanticscholar.orgiaea.org Nitration on the naphthalene ring also impacts binding properties, though to a lesser extent. semanticscholar.orgiaea.org

Table 2: Influence of Substituents on Anion Binding Affinity (Illustrative Data from Analogous Systems) rsc.org

Receptor Substituent Anion Binding Affinity (Kₐ, M⁻¹)
Bis-urea Receptor 1 ortho-NO₂ Acetate Not stable
Bis-urea Receptor 2 meta-NO₂ Acetate High
Bis-urea Receptor 3 para-NO₂ Acetate Moderate

Rational Design Principles for Tuning Receptor Selectivity and Affinity

The rational design of bis-urea receptors based on the 1,5-naphthalenediyl scaffold aims to optimize their selectivity and affinity for specific target molecules, particularly anions. Several key principles guide this design process:

Pre-organization: Creating a rigid molecular framework that pre-organizes the urea hydrogen bond donors in a conformation suitable for binding a specific anion can significantly enhance binding affinity. nih.gov

Electronic Tuning: As discussed previously, the introduction of electron-withdrawing substituents on the aromatic backbone increases the acidity of the N-H protons, leading to stronger hydrogen bonds and higher anion affinity. nih.gov

Steric Control: The size and shape of the binding cavity can be controlled by introducing bulky substituents, which can lead to selectivity for anions of a particular size and geometry. rsc.org

Incorporation of Chromophores: The inclusion of chromophoric units, such as the naphthalene group itself or other aromatic moieties, allows for the optical sensing of anion binding events through changes in UV-vis or fluorescence spectra. acs.orgnih.gov The quenching or enhancement of fluorescence upon anion binding can be used to quantify the binding affinity. acs.orgnih.gov

By applying these principles, researchers can design receptors with high selectivity for specific anions. For example, a tritopic bis-urea receptor incorporating a polyether bridge was designed for the cooperative recognition of ion pairs, where the urea groups bind the anion and the polyether chain binds the cation. acs.org

Comparative Research with Related Bis-Urea and Naphthalene-Based Systems

The properties and functions of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- and its analogues are often understood in the context of related chemical systems.

Comparison with other Bis-Urea Systems: Bis-urea receptors have been constructed on various scaffolds, not just naphthalene. The choice of the scaffold influences the rigidity and pre-organization of the receptor. For example, bis-urea macrocycles can form well-defined cavities for guest binding and can self-assemble into porous crystalline materials. acs.org The binding affinities and selectivities of these different bis-urea systems are often compared to understand the role of the scaffold in molecular recognition. Acyclic bis-urea receptors, while more flexible, can adapt to the size and geometry of various anions. acs.org

Future Directions and Emerging Research Avenues for Urea, N,n 1,5 Naphthalenediylbis N ,n Dimethyl

Integration with Nanoscience and Nanotechnology for Hybrid Systems

The distinct structure of Urea (B33335), N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- makes it a prime candidate for integration into nanoscience and nanotechnology. The planar naphthalene (B1677914) core and the hydrogen-bonding capabilities of the urea moieties suggest its use in the bottom-up fabrication of highly ordered supramolecular nanostructures.

Potential Research Trajectories:

Self-Assembled Nanomaterials: Research can explore the self-assembly properties of this molecule to form nanotubes, nanofibers, and vesicles. The interplay of π-π stacking from the naphthalene units and hydrogen bonding from the urea groups could be harnessed to create materials with tunable morphologies and functions.

Functionalization of Nanoparticles: The compound could serve as a versatile ligand for the surface functionalization of nanoparticles (e.g., gold, silica, quantum dots). This could impart specific properties to the nanoparticles, such as improved dispersibility, targeted delivery capabilities, or responsive behavior to external stimuli.

Hybrid Organic-Inorganic Materials: Investigations into the creation of hybrid materials are a promising avenue. By incorporating the molecule into inorganic frameworks like metal-organic frameworks (MOFs) or mesoporous silica, novel composites with enhanced mechanical, optical, or catalytic properties could be developed. For instance, its integration could introduce specific recognition sites or enhance the framework's stability.

Table 1: Potential Applications in Nanoscience

Research Area Potential Application of the Compound Desired Outcome
Self-Assembly Formation of supramolecular polymers and gels Development of injectable hydrogels for drug delivery or tissue engineering.
Nanoparticle Functionalization Surface coating for quantum dots Enhanced photostability and biocompatibility for bioimaging applications.
Hybrid Materials Organic linker in Metal-Organic Frameworks (MOFs) Creation of porous materials with selective gas adsorption or catalytic activity.

Sustainable Chemistry and Circular Economy Relevance in its Production and Application

In alignment with global trends towards sustainability, future research will likely focus on developing greener synthetic pathways for Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- and exploring its role within a circular economic model.

Green Synthesis Routes: Current synthetic methods for urea derivatives often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research could focus on developing more environmentally benign synthetic strategies. This includes:

Catalyst-Free Synthesis: Exploring reactions that proceed under milder conditions without the need for catalysts, such as the reaction of diamines with CO2. ionike.com

Alternative Carbonylating Agents: Investigating the use of safer carbonylating agents like dimethyl carbonate. researchgate.net

Solvent-Free Reactions: Developing solid-state or melt-phase reactions to eliminate the use of volatile organic solvents. unibo.it

Circular Economy Applications: The compound's known use as a curing accelerator for epoxy resins presents a significant opportunity for research into recyclable thermosets. google.com

Cleavable Linkers: Research could focus on modifying the compound or the resin system to include cleavable bonds. This would allow the epoxy thermoset to be broken down into its constituent components at its end-of-life, enabling the recovery of both the resin and valuable reinforcing fibers. researchgate.netmdpi.comnih.gov

Bio-based Feedstocks: Investigating the synthesis of the naphthalene core from renewable, bio-based sources instead of petroleum feedstocks would significantly enhance its sustainability profile. scitechdaily.com The development of bio-based polymers is a key aspect of creating a circular economy. youtube.com

High-Throughput Screening and Combinatorial Approaches in Material Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new materials with desired properties. nih.govyoutube.comaps.org These approaches can be applied to libraries of compounds based on the Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- scaffold to rapidly identify candidates for specific applications.

Research Opportunities:

Derivative Libraries: A combinatorial library could be synthesized by varying the substituents on the naphthalene core or the terminal methyl groups of the urea moieties. researchgate.net

Screening for Novel Properties: These libraries could then be screened using HTS methods for a wide range of properties, including:

Catalytic Activity: Identifying new organocatalysts for various chemical transformations.

Sensing Capabilities: Discovering fluorescent chemosensors for specific ions or molecules, leveraging the inherent fluorescence of the naphthalene group. nih.govmdpi.commdpi.com

Polymer Properties: Screening for derivatives that act as improved curing agents, flame retardants, or property modifiers in polymers.

Table 2: Combinatorial Research Framework

Step Action Objective
1. Library Design Systematically modify the core naphthalene and peripheral urea groups. Create a diverse set of structurally related compounds.
2. Synthesis Employ automated or parallel synthesis techniques. Efficiently produce the compound library.
3. High-Throughput Screening Screen the library for catalytic, sensing, or material properties. Rapidly identify "hit" compounds with desired functions.
4. Optimization Synthesize and test secondary, more focused libraries around the initial hits. Fine-tune the properties for a specific application.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Biological Sciences

The multifaceted nature of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl- opens up numerous avenues for interdisciplinary research, bridging the gap between chemistry, materials science, and biology.

Chemistry & Materials Science: The intersection of supramolecular chemistry and materials science offers fertile ground for exploration. The compound's ability to form ordered assemblies through non-covalent interactions can be used to create "smart" materials that respond to external stimuli like light, heat, or pH. reading.ac.uk Its integration into polymers could lead to materials with enhanced strength, self-healing capabilities, or thermal stability.

Chemistry & Biological Sciences: The fluorescent naphthalene core is a key feature that can be exploited in biological applications. nih.gov Research could focus on its development as:

Fluorescent Probes: Designing sensors for detecting specific biomolecules or ions within cells. mdpi.com The urea groups can be tailored to provide specific binding sites.

Bioimaging Agents: Using the compound as a stain or tag for cellular imaging, capitalizing on its potential photostability.

Therapeutic Scaffolds: While numerous urea derivatives have medicinal applications, the biological activity of this specific compound remains largely unexplored. nih.gov Naphthalene-based compounds have been investigated for antineoplastic and antimicrobial activities, suggesting a potential avenue for future research. biointerfaceresearch.comnih.govresearchgate.net

Materials Science & Biology: In the realm of biomaterials, this compound could be a building block for creating biocompatible scaffolds for tissue engineering or as a component in drug delivery systems. Its ability to form stable, self-assembled structures could be used to encapsulate and release therapeutic agents in a controlled manner.

This interdisciplinary approach will be crucial in fully realizing the scientific and technological potential of Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-.

Q & A

Q. What established synthetic routes are used to prepare Urea, N,N''-1,5-naphthalenediylbis[N',N'-dimethyl-], and how is structural purity validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between 1,5-naphthalenediamine and dimethylurea derivatives under controlled acidic or basic conditions. Critical parameters include temperature (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios. Post-synthesis, purity is validated via:
  • HPLC with UV detection (λ = 254 nm) to assess organic impurities.
  • ¹H/¹³C NMR to confirm substitution patterns and symmetry (e.g., singlet peaks for equivalent dimethyl groups).
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode).
  • Reference : Analogous synthesis protocols for N,N'-dimethylurea derivatives suggest similar characterization workflows .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis resolves the naphthalene backbone geometry and urea linkage conformation. Key metrics include bond angles (C-N-C ~120°) and planarity of the urea moiety.
  • FT-IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present) confirm urea functional groups.
  • Solid-State NMR : ¹⁵N NMR distinguishes between symmetric and asymmetric urea environments.
  • Reference : Structural analysis of related N,N'-dimethylurea compounds highlights these techniques .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Respiratory Protection : For powder handling, use NIOSH-certified N95 respirators to mitigate inhalation risks .
  • Waste Disposal : Collect organic waste in sealed containers; avoid aqueous drains due to potential environmental persistence.

Advanced Research Questions

Q. How can conflicting thermal stability data for this compound be resolved experimentally?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 250–300°C) arise from varying experimental conditions. To resolve:
  • Differential Scanning Calorimetry (DSC) : Conduct under inert (N₂) and oxidative (air) atmospheres to assess degradation pathways.
  • Thermogravimetric Analysis (TGA) : Measure mass loss rates at 5°C/min increments.
  • Cross-Validation : Compare results with literature data for structurally similar ureas (e.g., N,N'-dimethylurea, Tₘ = 104–106°C ).
    Example Data Table :
TechniqueConditionDecomposition Onset (°C)
DSC (N₂)Inert275
TGA (Air)Oxidative260

Q. What computational approaches predict the compound’s reactivity in supramolecular systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify hydrogen-bonding sites (e.g., urea’s carbonyl oxygen as a donor).
  • Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., DMSO) or host-guest systems (e.g., cyclodextrins).
  • Solvent-Accessible Surface Area (SASA) : Quantify hydrophobic naphthalene regions to predict self-assembly behavior.
  • Reference : Thermochemical data for urea derivatives (e.g., enthalpy of sublimation) supports force field parameterization .

Q. What methodological considerations are critical for studying solubility in non-polar solvents?

  • Methodological Answer :
  • Solubility Parameter (δ) : Use Hansen Solubility Parameters (HSPs) to match solvents (e.g., δ ~18 MPa¹/² for toluene).
  • High-Throughput Screening : Employ automated liquid handlers to test solubility gradients in hexane/chloroform mixtures.
  • NMR Solubility Titration : Incrementally add solvent to saturated solutions and monitor signal intensity.
  • Reference : Studies on N,N'-dimethylurea’s solubility in aprotic solvents inform analogous protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.